4'-C-azido-3'-deoxy-3'-fluoro-Cytidine

HIV NRTI EC50

4′-C-Azido-3′-deoxy-3′-fluoro-Cytidine (CAS 1145869-46-0), also known as 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC) or Azvudine, is a synthetic cytidine nucleoside analog characterized by a 3′-deoxy-3′-fluoro modification and a 4′-C-azido substituent. It belongs to the class of 4′-azido-substituted nucleoside reverse transcriptase inhibitors (NRTIs) and has been investigated for antiviral activity against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).

Molecular Formula C9H11FN6O4
Molecular Weight 286.22 g/mol
CAS No. 1145869-46-0
Cat. No. B3214524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-C-azido-3'-deoxy-3'-fluoro-Cytidine
CAS1145869-46-0
Molecular FormulaC9H11FN6O4
Molecular Weight286.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])F)O
InChIInChI=1S/C9H11FN6O4/c10-6-5(18)7(20-9(6,3-17)14-15-12)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6+,7-,9-/m1/s1
InChIKeyPCPGVUKMIADCCP-JVZYCSMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4′-C-Azido-3′-deoxy-3′-fluoro-Cytidine (CAS 1145869-46-0): Baseline Identity and Structural Class


4′-C-Azido-3′-deoxy-3′-fluoro-Cytidine (CAS 1145869-46-0), also known as 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC) or Azvudine, is a synthetic cytidine nucleoside analog characterized by a 3′-deoxy-3′-fluoro modification and a 4′-C-azido substituent [1]. It belongs to the class of 4′-azido-substituted nucleoside reverse transcriptase inhibitors (NRTIs) and has been investigated for antiviral activity against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV) [1][2]. Its molecular formula is C9H11FN6O4 and its molecular weight is 286.22 g/mol [1].

4′-C-Azido-3′-deoxy-3′-fluoro-Cytidine: Why Generic NRTI Substitution Is Not Viable


While 4′-C-Azido-3′-deoxy-3′-fluoro-Cytidine is formally classified as a nucleoside reverse transcriptase inhibitor (NRTI), it cannot be treated as a commodity interchangeable with other cytidine analogs such as lamivudine (3TC) or emtricitabine (FTC). Its dual modification—a 3′-fluoro and a 4′-azido group—confers a unique spectrum of antiviral activity, a distinct resistance profile, and a different safety margin [1]. In vitro, FNC exhibits up to 2,000-fold greater potency against wild-type HIV-1 than 3TC [1][2]. Moreover, FNC retains activity against NRTI-resistant viral strains that completely evade 3TC and AZT, while also demonstrating lower inhibitory potency against human mitochondrial DNA polymerase γ compared to other NRTIs, a key determinant of reduced mitochondrial toxicity [1][3]. Substituting FNC with a generic analog in a research or development program would therefore invalidate experimental outcomes and compromise therapeutic candidate profiles.

4′-C-Azido-3′-deoxy-3′-fluoro-Cytidine: Quantified Differentiation Against Closest Comparators


Anti-HIV-1 Potency: 2,000-Fold Superiority Over Lamivudine (3TC)

In a head-to-head comparison using C8166 cells, 4′-C-Azido-3′-deoxy-3′-fluoro-Cytidine (FNC) exhibited an EC50 of 0.11 ± 0.02 nM against wild-type HIV-1 IIIB, whereas lamivudine (3TC) showed an EC50 of 201.89 ± 34.11 nM, and zidovudine (AZT) showed an EC50 of 9.39 ± 1.22 nM [1]. This represents a 1,835-fold improvement over 3TC and an 85-fold improvement over AZT [1].

HIV NRTI EC50 wild-type

Activity Against NRTI-Resistant HIV-1: Overcoming M184V and Multi-Drug Resistant Strains

Against the clinically relevant M184V mutant, which confers high-level resistance to 3TC (EC50 > 800,000 nM), FNC maintained an EC50 of 27.45 ± 2.85 nM, representing only a 250-fold shift from wild-type potency [1]. In contrast, 3TC's EC50 increased by more than 3,963-fold, rendering it ineffective. Against a multi-drug resistant isolate (FNCP-21), FNC's EC50 was 80.82 ± 8.14 nM (735-fold shift), while 3TC's EC50 was 123,690 ± 18,321 nM (613-fold shift) [1].

HIV drug resistance M184V NRTI

Anti-HBV Activity: Sub-Micromolar EC50 Against Wild-Type and Lamivudine-Resistant Isolates

FNC inhibited the replication of wild-type HBV clinical isolates with a mean EC50 of 0.12 ± 0.01 µM and lamivudine-resistant HBV isolates with an EC50 of 0.27 ± 0.01 µM in HepG2 cells [1]. The potency against lamivudine-resistant HBV is particularly significant, as this is a common clinical challenge where first-line nucleoside analogs fail.

HBV lamivudine resistance EC50 antiviral

Mitochondrial Safety: Reduced Inhibition of Human DNA Polymerase γ

In a selectivity assay measuring the incorporation efficiency (Vmax/Km) of the active triphosphate metabolite (FNC-TP), FNC-TP exhibited a selectivity value of 120 ± 36 against human mitochondrial DNA polymerase γ [1]. This is substantially more favorable than the selectivity values for many first-generation NRTIs, which are often in the single-digit range, indicating a lower propensity for mitochondrial off-target effects [1].

mitochondrial toxicity DNA polymerase γ selectivity NRTI

Broad-Spectrum Viral Polymerase Inhibition: Ranked Potency Across HIV, HCV, RSV, and DENV

The active triphosphate of FNC (FNC-TP) inhibits multiple viral RNA-dependent RNA polymerases (RdRps) with varying potency. Its relative incorporation efficiency ranks as follows: HIV-1 RT (selectivity 2.6-3.2) > HCV RdRp (selectivity 19) > RSV RdRp (selectivity 27) > DENV-2 RdRp (selectivity 56) ≫ SARS-CoV-2 RdRp (selectivity 1,100) [1]. This broad spectrum, with preferential activity against HIV, HCV, and RSV, distinguishes FNC from more narrow-spectrum NRTIs.

broad-spectrum RdRp polymerase chain termination

4′-C-Azido-3′-deoxy-3′-fluoro-Cytidine: Evidence-Backed Application Scenarios


HIV Drug Discovery: Lead Optimization Against NRTI-Resistant Mutants

Given its sub-nanomolar EC50 against wild-type HIV-1 and retained activity against M184V and multi-drug resistant strains (EC50 27-81 nM) where 3TC fails (EC50 >800,000 nM), FNC is an ideal scaffold for developing next-generation HIV therapeutics targeting treatment-experienced patients [1]. Its favorable mitochondrial safety profile (Pol γ selectivity 120 ± 36) further supports its candidacy for long-term therapy [2].

Hepatitis B Virus (HBV) Research: Overcoming Lamivudine Resistance

FNC inhibits both wild-type (EC50 0.12 µM) and lamivudine-resistant (EC50 0.27 µM) HBV clinical isolates with only a 2.25-fold potency shift, making it a valuable positive control and lead compound for HBV antiviral programs focused on combating drug resistance [3].

Broad-Spectrum Antiviral Screening and Mechanism-of-Action Studies

The ranked inhibition profile of FNC-TP across HIV-1 RT, HCV RdRp, RSV RdRp, and DENV-2 RdRp (selectivity ranging from 2.6 to 56) enables its use as a reference inhibitor in comparative enzymology and broad-spectrum antiviral screening campaigns [2]. Its well-defined mechanism—obligate chain termination—makes it a reliable tool for dissecting viral polymerase function [2].

Nucleoside Prodrug Development and Formulation Studies

FNC's parent nucleoside structure, combined with its established intracellular activation pathway via phosphorylation to FNC-TP, provides a clear template for designing phosphoramidate prodrugs to enhance oral bioavailability and liver targeting [4]. Its proven in vitro potency against liver-tropic viruses (HBV, HCV) supports further development of liver-directed formulations [3][4].

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